3-Bromo-5-methylisothiazole

CAS No.:

Cat. No.: VC18326621

Molecular Formula: C4H4BrNS

Molecular Weight: 178.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H4BrNS |

|---|---|

| Molecular Weight | 178.05 g/mol |

| IUPAC Name | 3-bromo-5-methyl-1,2-thiazole |

| Standard InChI | InChI=1S/C4H4BrNS/c1-3-2-4(5)6-7-3/h2H,1H3 |

| Standard InChI Key | HPVKVKUUKZMJPL-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=NS1)Br |

Introduction

Chemical Identification and Structural Properties

IUPAC Nomenclature and Molecular Structure

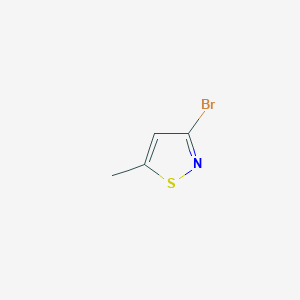

The IUPAC name for this compound is 3-bromo-5-methyl-1,2-thiazole. Its structure consists of an isothiazole ring (a sulfur- and nitrogen-containing heterocycle) with substituents at positions 3 and 5 (Figure 1).

Molecular Formula:

Molecular Weight: 178.05 g/mol

SMILES Notation:

InChI Key: .

Spectroscopic Data

-

NMR (Proton): Peaks corresponding to the methyl group ( ppm) and aromatic protons ( ppm) are observed.

-

Mass Spectrometry: A molecular ion peak at confirms the molecular weight .

Synthesis and Manufacturing

Industrial Production

Large-scale synthesis requires inert atmospheres and low-temperature storage () to prevent degradation .

Physicochemical Properties

Physical Characteristics

| Property | Value | Source |

|---|---|---|

| Boiling Point | 192–200°C (predicted) | |

| Density | 1.702 ± 0.06 g/cm³ | |

| Refractive Index | 1.573–1.577 | |

| Solubility | Chloroform, Methanol |

Chemical Reactivity and Applications

Reactivity Profile

-

Nucleophilic Substitution: The bromine atom undergoes substitution with amines, alkoxides, or Grignard reagents.

-

Cross-Coupling: Participates in Suzuki, Stille, or Buchwald-Hartwig reactions to form biaryl or alkyl-aryl bonds .

-

Electrophilic Aromatic Substitution: The electron-deficient isothiazole ring reacts with electrophiles at position 4 .

Pharmaceutical Applications

-

Antimicrobial Agents: Structural analogs show activity against bacterial and fungal pathogens .

-

Kinase Inhibitors: Brominated heterocycles are explored in cancer therapy for their kinase-inhibiting properties.

Agrochemical Uses

-

Herbicides and Pesticides: Serves as a precursor in synthesizing thiazole-containing agrochemicals .

| Hazard Statement | Precautionary Measure |

|---|---|

| H315: Skin irritation | Wear gloves and lab coat |

| H319: Eye irritation | Use eye protection |

| H335: Respiratory irritation | Use in ventilated areas |

| Manufacturer | Purity | Quantity | Price (USD) |

|---|---|---|---|

| TCI America | >98% | 1 g | 46.00 |

| Thermo Scientific | 98% | 5 g | 219.14 |

| Synthonix | 95% | 100 mg | 80.50 |

Future Perspectives

Research into 3-bromo-5-methylisothiazole is expected to expand its utility in drug discovery and materials science. Advances in catalytic cross-coupling methodologies may enhance its role in constructing complex molecular architectures .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume